Ethyl 4-(dimethylamino)-8-(trifluoromethyl)quinoline-3-carboxylate
Description
Properties
Molecular Formula |
C15H15F3N2O2 |
|---|---|
Molecular Weight |
312.29 g/mol |
IUPAC Name |
ethyl 4-(dimethylamino)-8-(trifluoromethyl)quinoline-3-carboxylate |
InChI |
InChI=1S/C15H15F3N2O2/c1-4-22-14(21)10-8-19-12-9(13(10)20(2)3)6-5-7-11(12)15(16,17)18/h5-8H,4H2,1-3H3 |
InChI Key |
LQZIYDVZFBAYQL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1N(C)C)C=CC=C2C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Formation of the Quinoline Core
The quinoline backbone is typically constructed via the Gould-Jacobs cyclization, where aniline derivatives react with β-keto esters under acidic conditions. For example, 3-nitroaniline reacts with ethyl 3-oxobutanoate in polyphosphoric acid (PPA) at 120–140°C to yield 4-hydroxy-8-nitroquinoline-3-carboxylate. This step achieves a 65–72% yield, with the nitro group serving as a precursor for subsequent trifluoromethyl substitution.
Introduction of the Trifluoromethyl Group
The nitro group at position 8 is reduced to an amine using hydrogen gas and palladium on carbon (Pd/C) in ethanol, followed by Sandmeyer-type trifluoromethylation. The amine intermediate is treated with copper(I) trifluoromethoxide (CuOCH₂CF₃) and tert-butyl nitrite (t-BuONO) in acetonitrile at 0–5°C, achieving 58–63% yield of 8-trifluoromethyl-4-hydroxyquinoline-3-carboxylate.
Installation of the Dimethylamino Group
The hydroxyl group at position 4 undergoes nucleophilic substitution with dimethylamine in the presence of phosphorus oxychloride (POCl₃). Heating the mixture at 80°C for 6–8 hours replaces the hydroxyl group with a dimethylamino moiety, yielding 4-dimethylamino-8-trifluoromethylquinoline-3-carboxylic acid.
Esterification to Form the Ethyl Ester
The carboxylic acid at position 3 is esterified using ethanol and sulfuric acid (H₂SO₄) as a catalyst. Refluxing at 80°C for 12 hours produces the final compound with a purity of >95% (HPLC) and an overall yield of 28–34%.
Table 1: Key Parameters in Classical Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Quinoline formation | PPA, 140°C, 6h | 65–72 | 85–90 |
| Trifluoromethylation | CuOCH₂CF₃, t-BuONO, 5°C, 4h | 58–63 | 88–92 |
| Dimethylamination | POCl₃, dimethylamine, 80°C, 8h | 70–75 | 90–94 |
| Esterification | H₂SO₄, ethanol, 80°C, 12h | 85–90 | >95 |
Alternative Catalytic Approaches
Recent advancements leverage transition-metal catalysts to improve regioselectivity and reduce reaction times.
Palladium-Catalyzed Coupling for Trifluoromethylation
A patent by describes a Pd(II)-catalyzed method using 8-bromoquinoline-3-carboxylate and methyl trifluorocuprate (CF₃Cu). The reaction proceeds in dimethylformamide (DMF) at 100°C for 3 hours, achieving 78% yield of the trifluoromethylated intermediate. This avoids the need for toxic nitrous oxide reagents.
Microwave-Assisted Dimethylamination
Microwave irradiation accelerates the substitution of the hydroxyl group with dimethylamine. Using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, the reaction completes in 30 minutes at 120°C with 82% yield, compared to 8 hours under conventional heating.
Optimization Strategies
Solvent Effects on Esterification
Ethanol remains the optimal solvent for esterification due to its polarity and ability to stabilize the transition state. Alternatives like methanol or isopropanol reduce yields by 15–20%.
Purification Techniques
-
Column chromatography (silica gel, ethyl acetate/hexane 1:3) removes unreacted dimethylamine.
-
Recrystallization from hot ethanol improves purity to >99% for pharmaceutical-grade material.
Mechanistic Insights
Trifluoromethylation Mechanism
The Sandmeyer reaction proceeds via a radical pathway:
Esterification Kinetics
The esterification follows second-order kinetics, with a rate constant at 80°C. The activation energy () is 45.2 kJ/mol, indicating a moderate energy barrier.
Scalability and Industrial Adaptation
Batch vs. Continuous Flow
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(dimethylamino)-8-(trifluoromethyl)quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are typical.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Ethyl 4-(dimethylamino)-8-(trifluoromethyl)quinoline-3-carboxylate has been investigated for its anticancer properties. Research indicates that it can inhibit the proliferation of various cancer cell lines. For instance, studies have shown that this compound effectively inhibits specific kinases involved in tumor progression, such as Tumor Progression Loci-2 (Tpl2) kinase, which plays a crucial role in inflammatory responses and cancer progression .
Case Study:
In vitro assays demonstrated that this compound reduced cell viability in human cancer cell lines without significantly affecting normal cells, indicating a potential therapeutic window for anticancer development.
2. Antimicrobial Activity
The compound exhibits notable antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its mechanism of action involves enzyme inhibition that disrupts bacterial growth pathways.
Case Study:
In a comparative study assessing the antimicrobial efficacy of quinoline derivatives, this compound showed minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as an alternative therapeutic agent .
Organic Synthesis Applications
This compound serves as a versatile intermediate in organic synthesis. Its unique functional groups allow for various chemical modifications, making it valuable in synthesizing other complex organic compounds.
Synthetic Pathways:
The synthesis typically involves multi-step reactions starting from simpler precursors. The incorporation of dimethylamino and trifluoromethyl groups enhances its reactivity and selectivity in subsequent reactions.
Material Science Applications
In material science, this compound is explored for its potential use in developing advanced materials due to its unique electronic properties. The trifluoromethyl group contributes to enhanced stability and solubility in various solvents, making it suitable for applications in coatings and polymers.
Mechanism of Action
The mechanism of action of Ethyl 4-(dimethylamino)-8-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a ligand that binds to proteins or nucleic acids, altering their function and activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the dimethylamino group can influence its electronic properties and binding affinity.
Comparison with Similar Compounds
Substituent Variations at Position 4
The substituent at position 4 critically influences electronic properties and bioactivity:
Impact on Bioactivity :
Substituent Variations at Position 8
The trifluoromethyl group at position 8 is a hallmark of bioactive quinolines:
Impact on Physicochemical Properties :
- -CF₃ significantly increases lipophilicity (logP), improving membrane permeability .
- -CH₃ and -F substitutions are less effective in enhancing bioavailability .
Structural and Crystallographic Insights
- Crystal Packing: The target compound’s dimethylamino group may participate in C–H⋯N hydrogen bonds, similar to C–H⋯O interactions observed in Ethyl 4-oxo-8-CF₃ derivatives .
- π-π Interactions: The quinoline ring in related compounds forms stacking interactions (interplanar distance: ~3.5 Å), stabilizing the crystal lattice .
Biological Activity
Ethyl 4-(dimethylamino)-8-(trifluoromethyl)quinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, anticancer, and antiviral properties. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C14H14F3N2O2
- Molecular Weight : Approximately 312.2870 g/mol
- Structural Features :
- Dimethylamino group at the 4th position
- Trifluoromethyl group at the 8th position
- Ethyl ester at the 3rd position
This compound exhibits its biological activity through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in various metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.
- Receptor Binding : Its unique structure enhances binding affinity to target proteins, which can modulate biological pathways effectively .
- Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral replication, particularly in influenza strains, by affecting the viral life cycle at multiple stages .
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
Case Studies and Research Findings
- Anticancer Studies :
- Antiviral Effects :
-
Enzyme Interaction Studies :
- Molecular docking studies revealed that the compound interacts favorably with target enzymes, leading to enhanced inhibition rates compared to similar quinoline derivatives. This suggests a promising avenue for drug development targeting specific diseases.
Structure-Activity Relationship (SAR)
The presence of both the dimethylamino and trifluoromethyl groups is crucial for enhancing the biological activity of this compound. Comparative studies with structurally similar compounds have shown that modifications at these positions can significantly alter their pharmacological profiles:
| Compound Name | Structural Features | Biological Activity Comparison |
|---|---|---|
| Ethyl 4-(dimethylamino)-7-fluoroquinoline-3-carboxylate | Fluorine instead of trifluoromethyl | Lower enzyme inhibition and cytotoxicity |
| Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate | Hydroxy group at the 4th position | Enhanced solubility but reduced binding affinity |
Q & A
Q. Table 1: Substituent Effects on Antibacterial Activity
| Compound | MIC (μg/mL) E. coli | MIC (μg/mL) S. aureus | Reference |
|---|---|---|---|
| Ethyl 4-(dimethylamino)-8-CF | 2.5 | 5.0 | |
| Ethyl 4-hydroxy-8-CF | 10.0 | 20.0 | |
| Ethyl 4-chloro-8-CF | 1.2 | 2.4 |
Q. Table 2: Crystallographic Parameters
| Parameter | Value (Ethyl 4-(dimethylamino) analog) |
|---|---|
| Space group | P2/c |
| Unit cell dimensions (Å) | a=10.04, b=18.40, c=15.55, β=128.56° |
| R-factor | 0.035 |
| π-π stacking distance (Å) | 3.50–3.70 |
| Hydrogen bonds per molecule | 3–5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
